molecular formula C14H11Cl2NO2S B1232261 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- CAS No. 870106-52-8

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

Cat. No.: B1232261
CAS No.: 870106-52-8
M. Wt: 328.2 g/mol
InChI Key: RDGDIVQKAVGUJX-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 4-thiazolidinone core substituted at position 2 with a 2,6-dichlorophenyl group and at position 3 with a 2-furanylmethyl moiety . This compound has garnered attention for its antiviral properties, particularly its inhibition of HIV-1 reverse transcriptase (HIV-RT).

The synthesis of 4-thiazolidinone derivatives often involves cyclocondensation reactions. For example, Schiff bases derived from substituted aromatic amines can react with thiolactic acid to yield 4-thiazolidinones, as described in .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGDIVQKAVGUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424318
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870106-52-8
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiazolidinone Formation

The thiazolidinone scaffold is typically synthesized via cyclocondensation of Schiff bases with thioglycolic acid. In a representative protocol, hydrazide intermediates react with aromatic aldehydes to form Schiff bases, which subsequently undergo cyclization with thioglycolic acid under reflux conditions. For example, Salman et al. demonstrated that refluxing Schiff bases derived from 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide with thioglycolic acid in ethanol for 18–20 hours yielded thiazolidinones in 70–88% yields.

Incorporation of the 2,6-Dichlorophenyl Group

The 2,6-dichlorophenyl moiety can be introduced via intermediates derived from 2,6-dichloroaniline. A patent by CN103524358A outlines a method for synthesizing 2,6-dichloroaniline through chlorination of aniline using hydrochloric acid and hydrogen peroxide, followed by acetylation and selective reduction. This intermediate can subsequently be functionalized into a hydrazide for integration into the thiazolidinone framework.

Attachment of the 2-Furanylmethyl Substituent

The furanylmethyl group is introduced via Schiff base formation between a hydrazide intermediate and furfural (2-furaldehyde). Green synthesis approaches, such as those reported by RSC Advances (2024), utilize ethanol as a solvent and catalytic acetic acid to facilitate imine bond formation. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Proposed Synthetic Route for 4-Thiazolidinone, 2-(2,6-Dichlorophenyl)-3-(2-Furanylmethyl)-

Step 1: Synthesis of 2,6-Dichlorobenzohydrazide

  • Esterification : React 2,6-dichlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid to form ethyl 2,6-dichlorobenzoate.

  • Hydrazinolysis : Treat the ester with hydrazine hydrate (99%) in ethanol at room temperature for 8 hours to yield 2,6-dichlorobenzohydrazide.

Characterization Data :

  • FT-IR : Loss of ester C=O stretch (~1,740 cm⁻¹) and appearance of hydrazide N–H stretches (~3,300 cm⁻¹).

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.5–7.3 (m, 3H, Ar–H), 4.1 (s, 2H, NH₂).

Step 2: Schiff Base Formation with Furfural

  • Reaction Conditions : Reflux 2,6-dichlorobenzohydrazide (1 equiv) and furfural (1.2 equiv) in ethanol with 5 drops of glacial acetic acid for 6 hours.

  • Product Isolation : Evaporate solvent under reduced pressure and recrystallize the crude Schiff base from ethanol.

Characterization Data :

  • FT-IR : C=N stretch at ~1,620 cm⁻¹ and furan C–O–C stretch at ~1,015 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 8.3 (s, 1H, N=CH), 7.6–6.3 (m, 5H, Ar–H and furan-H).

Step 3: Cyclization to Thiazolidinone

  • Cyclocondensation : Reflux the Schiff base (1 equiv) with thioglycolic acid (2 equiv) in ethanol for 18 hours.

  • Neutralization : Quench excess thioglycolic acid with 5% sodium bicarbonate, filter the precipitate, and recrystallize from acetone.

Characterization Data :

  • FT-IR : Thiazolidinone C=O stretch at ~1,690 cm⁻¹ and C–S stretch at ~680 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 7.5–7.1 (m, 3H, Ar–H), 6.8–6.2 (m, 3H, furan-H), 4.4 (s, 2H, CH₂-furan), 3.9 (t, 2H, CH₂-S).

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

  • Ethanol : Preferred for its green chemistry profile and ability to dissolve both polar and non-polar intermediates.

  • Acetic Acid : Catalyzes Schiff base formation by protonating the carbonyl oxygen of furfural.

Reaction Kinetics

  • Cyclization Duration : Prolonged reflux (18–20 hours) ensures complete ring closure, as shorter durations led to incomplete reactions in analogous syntheses.

  • Temperature Control : Maintaining reflux temperatures (~80°C) prevents side reactions such as polymerization of furfural.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Direct Cyclization)Method B (Stepwise Functionalization)
Yield 72–88%65–75%
Purity >98%95–97%
Reaction Time 24–26 hours30–32 hours
Green Chemistry Score High (ethanol solvent)Moderate (uses DMF in steps)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Partial oxidation of furfural to 2-furoic acid during reflux.

  • Solution : Use nitrogen atmosphere and anhydrous ethanol to minimize oxidation.

Low Cyclization Efficiency

  • Issue : Incomplete ring closure due to steric hindrance from the 2,6-dichlorophenyl group.

  • Solution : Increase thioglycolic acid stoichiometry (2.5 equiv) and extend reflux time to 22 hours .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

4-Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi.

Case Study :
A study evaluated several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-1Antibacterial
Ciprofloxacin2Standard antibiotic

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented. Thiazolidinones can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

Case Study :
In vitro studies demonstrated that 4-Thiazolidinone derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .

Antitumor Activity

Research into the antitumor effects of thiazolidinones indicates that they may interfere with cancer cell proliferation and induce apoptosis.

Case Study :
A recent investigation found that derivatives of thiazolidinones exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to exert anti-inflammatory effects.

Comparison with Similar Compounds

2-(2,6-Dichlorophenyl)-3-(6-methylpyridin-2-yl)-4-thiazolidinone

This analogue replaces the 2-furanylmethyl group with a 6-methylpyridin-2-yl substituent.

5-(Z)-Arylidene Derivatives (e.g., 4-Methoxyphenyl Substituents)

Compounds such as 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () feature extended conjugation via arylidene groups. These structural modifications may alter electronic properties and binding affinity, though their antiviral activities remain unquantified in the provided data .

Schiff Base-Derived 4-Thiazolidinones

Derivatives synthesized from Schiff bases (e.g., compounds 5a-f(i) and 5a-f(ii) in ) exhibit variable substituents at positions 2 and 3, including dichlorophenyl and furanyl groups. These compounds are primarily explored for antimicrobial and anticancer activities rather than antiviral applications .

Key Findings :

  • The target compound’s 2-furanylmethyl group may confer optimal steric and electronic properties for HIV-RT binding, as evidenced by its quantifiable EC50 .
  • Pyridine-containing analogues (e.g., 6-methylpyridin-2-yl) might exhibit different pharmacokinetic profiles due to increased polarity, though direct potency comparisons are lacking .

Target Compound and Analogues

  • Thiosemicarbazide Route: Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and oxocompounds in DMF/acetic acid yields 5-(Z)-arylidene-4-thiazolidinones .
  • Schiff Base Cyclocondensation: Schiff bases derived from 2,6-dichloro-1-(N-substituted phenyl)-1,4-dihydropyridine-3,5-dicarbaldehyde react with thiolactic acid to form 4-thiazolidinones .

Yield and Purity Considerations

  • The DMF/acetic acid solvent system () typically provides moderate-to-high yields (60–80%) for thiazolidinones.
  • Schiff base methods () may require stringent reaction conditions to avoid byproducts, impacting scalability.

Biological Activity

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its efficacy against various cancer cell lines and its potential as an antimicrobial agent.

Anticancer Properties

Recent studies indicate that derivatives of 4-thiazolidinones exhibit significant anticancer activity. For instance, compounds bearing the thiazolidinone scaffold have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms.

  • Induction of Apoptosis : Many thiazolidinone derivatives, including those similar to 4-thiazolidinone, induce apoptosis in cancer cells. This is often evidenced by the activation of caspases and changes in cell cycle progression. For example, a study reported that certain thiazolidinone derivatives caused G1/S phase arrest and apoptosis in MCF-7 breast cancer cells .
  • DNA Damage Response : Compounds have been shown to modulate the expression and activity of proteins involved in DNA damage response pathways, such as cyclins and cyclin-dependent kinases .

In Vitro Studies

A comparative analysis of various thiazolidinone derivatives revealed their IC50 values against different cancer cell lines. For instance:

  • Compound A : IC50 = 0.31 µM on MCF-7 cells
  • Compound B : IC50 = 0.30 µM on MCF-7 cells
  • Compound C : IC50 = 1.9 µM on multiple cancer lines .

Antimicrobial Activity

The thiazolidinone scaffold has also been explored for its antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains.

Efficacy Against Bacteria

  • Gram-positive and Gram-negative Bacteria : Compounds similar to 4-thiazolidinone have shown activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative exhibited MIC values lower than standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Certain thiazolidinones have demonstrated antifungal properties against pathogens like Candida albicans, with MIC values reported at 1 µg/mL .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Compound AAnticancerMCF-70.31 µM
Compound BAnticancerMCF-70.30 µM
Compound CAnticancerVarious1.9 µM
Compound DAntimicrobialS. aureus< 2 µg/mL
Compound EAntifungalC. albicans1 µg/mL

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled experiment, several thiazolidinone derivatives were tested for their cytotoxic effects on MCF-7 breast cancer cells. The study found that compounds induced significant apoptosis as indicated by annexin-V staining and caspase activation assays. The highest efficacy was observed with compounds featuring dichlorophenyl moieties.

Case Study 2: Antimicrobial Efficacy Against E. coli

A series of thiazolidinones were synthesized and evaluated for their antibacterial activity against E. coli. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-4-thiazolidinone derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid mixture yields 4-thiazolidinones . Schiff base intermediates (e.g., 2,6-dichloro-1-(N-substituted phenyl)-1,4-dihydropyridine-3,5-dicarbaldehyde) can also undergo cyclocondensation with thiolactic acid to form the target scaffold . Microwave-assisted synthesis in DMF with glacial acetic acid has been reported for analogous compounds, reducing reaction times .

Q. Which biological activities are most commonly associated with 4-thiazolidinone derivatives, including the 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl) substitution pattern?

  • Key Activities : These derivatives exhibit broad-spectrum biological activities:

  • Anticancer : Inhibition of leukemic cell proliferation via apoptosis induction .
  • Antimicrobial : Activity against bacterial strains through disruption of cell wall synthesis .
  • Anti-inflammatory : COX-1/2 inhibition via non-steroidal pharmacophore interactions .
    • Mechanistic Basis : The dichlorophenyl and furanylmethyl groups enhance lipophilicity and target binding, as shown in molecular docking studies .

Q. How are computational methods like molecular docking utilized in the design of 4-thiazolidinone derivatives?

  • Approach : Docking studies (e.g., using GOLD software) predict binding modes to targets like Mycobacterial InhA or cancer-related enzymes. For instance, bulky aromatic substituents at position 5 of the thiazolidinone ring improve InhA inhibition (IC50 = 2.7–30 μM) . Virtual screening of pyrazoline- and isatin-based conjugates has identified compounds with nanomolar anticancer activity .

Advanced Research Questions

Q. How can researchers optimize the antitumor activity of 4-thiazolidinone derivatives through structural modifications?

  • SAR Insights :

  • Position 2 : Bulky aromatic groups (e.g., 2-methoxyphenyl) enhance antiproliferative effects by stabilizing hydrophobic interactions .
  • Position 3 : Heterocyclic substituents (e.g., pyridine or piperazine) improve solubility and bioavailability .
    • Experimental Validation : In vitro cytotoxicity assays (e.g., MTT on leukemic cells) combined with pharmacokinetic profiling (logP, metabolic stability) are critical .

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data among 4-thiazolidinone derivatives with dichlorophenyl and furanylmethyl substituents?

  • Integrated Workflow :

In Silico Analysis : Compare docking poses and binding energies to identify conflicting substituent effects .

In Vitro Validation : Use isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .

Structural Analysis : X-ray crystallography (e.g., CCDC data) resolves conformational ambiguities in active sites .

  • Case Study : Substituents at N-3 (tryptophan vs. furanylmethyl) showed divergent InhA inhibition due to steric clashes, resolved via crystallography .

Q. How does X-ray crystallography contribute to understanding the structural basis of activity in 4-thiazolidinone derivatives?

  • Key Contributions :

  • Conformational Analysis : Single-crystal studies (e.g., 4-(1,3-thiazolidin-2-yl)phenol) reveal planar thiazolidinone rings and hydrogen-bonding networks critical for target engagement .
  • Electron Density Maps : High-resolution structures (R factor = 0.037) identify pharmacophoric features like the dichlorophenyl group’s halogen bonding .
    • Application : Structural data guide rational modifications, such as optimizing substituent geometry for improved binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Reactant of Route 2
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

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